methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a quinazolinone moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Quinazolinone Moiety: The quinazolinone structure can be introduced via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The final step involves coupling the thiazole and quinazolinone intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of base catalysts like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate: Similar compounds include other thiazole derivatives and quinazolinone-based molecules.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone.
Uniqueness
The uniqueness of this compound lies in its combined structural features of thiazole and quinazolinone, which confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that incorporates both thiazole and quinazoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its effects on various biological systems.
Chemical Structure
The compound's structure can be summarized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Quinazoline Moiety : A bicyclic structure known for its role in various pharmacological applications.
- Functional Groups : The presence of an isopropyl group and a carboxylate enhances its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
Compound 2 | U251 (glioblastoma) | <10 | Interacts with protein via hydrophobic contacts |
Methyl 5-isopropyl... | Various | TBD | TBD |
The presence of the thiazole ring has been identified as crucial for cytotoxic activity against cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole and quinazoline structures can enhance potency against specific cancer types .
The mechanism by which this compound exerts its effects likely involves several pathways:
- Inhibition of Tyrosine Kinases : Similar quinazoline derivatives have shown to inhibit erbB receptor tyrosine kinases, which are implicated in the proliferation of certain tumors .
- Induction of Apoptosis : Compounds with thiazole rings often induce apoptosis in cancer cells through modulation of apoptotic pathways such as Bcl-2 family proteins .
- Cell Cycle Arrest : Some thiazole derivatives have been reported to cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation.
Case Studies
Several studies have explored the biological activity of compounds similar to methyl 5-isopropyl...:
- Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer activity against multiple cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Quinazoline Derivatives as Tyrosine Kinase Inhibitors : Research has shown that certain quinazoline derivatives selectively inhibit erbB2 kinases, suggesting potential therapeutic applications in erbB2-driven cancers .
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-12(2)17-16(19(27)28-3)23-20(29-17)22-15(25)9-6-10-24-11-21-14-8-5-4-7-13(14)18(24)26/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,23,25) |
InChI Key |
LNJAOGUKHDIZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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